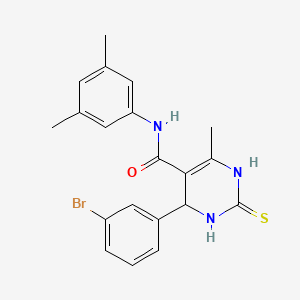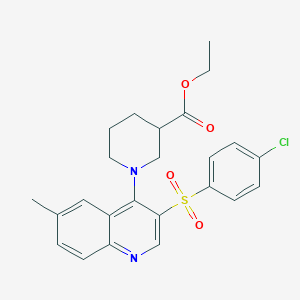![molecular formula C15H11Cl2F3N2O2 B2616623 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide CAS No. 1609408-52-7](/img/structure/B2616623.png)
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide” is a chemical compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC is then carried out .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine ring . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve multiple steps. For example, the chloride in the compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular weight and density. For instance, the molecular weight of a similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, is 181.54, and its density is 1.417 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Regioselective Deprotonation and Anticandidal Activity
Research on derivatives similar to the compound has shown regioselective deprotonation properties, leading to the synthesis of specific lithio derivatives. These derivatives have been demonstrated to cyclize to compounds with anticandidal activity, suggesting potential applications in developing antifungal agents (Rebstock et al., 2004).
Melanoma Cytotoxicity and Targeted Drug Delivery
Benzamide derivatives have been investigated for their selective cytotoxic effects on melanoma cells, offering insights into targeted drug delivery mechanisms for cancer therapy. These compounds exhibit higher toxicity against melanoma cells compared to standard cytostatics, indicating their potential in enhancing the efficacy of melanoma treatment (Wolf et al., 2004).
Potassium Channel Openers for Epilepsy Treatment
N-pyridyl benzamide derivatives have been identified as potent openers of KCNQ2/Q3 potassium channels, showing activity in animal models of epilepsy and pain. This research underscores the therapeutic potential of such compounds in treating neurological conditions (Amato et al., 2011).
Fluazinam: Fungicide Structural Analysis
The structural analysis of fluazinam, a fungicide that shares functional groups with the query compound, has provided insights into its three-dimensional network and interactions. This research aids in understanding the physical and chemical properties that contribute to the efficacy of similar compounds as fungicides (Jeon et al., 2013).
Ethylene Polymerization Catalysts
Research into 2-iminopyridylnickel halide complexes, which resemble the chemical structure , has demonstrated their effectiveness as catalysts in ethylene polymerization. This indicates the potential of such compounds in the synthesis of polyethylene plastics with specific properties (Sun et al., 2012).
Safety and Hazards
Direcciones Futuras
The future of TFMP derivatives is promising, with many novel applications expected to be discovered . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propiedades
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O2/c16-11-4-2-1-3-10(11)13(23)21-5-6-24-14-12(17)7-9(8-22-14)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZAWYVEJOTNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone](/img/structure/B2616547.png)

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2616552.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)
![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)
![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2616561.png)
![8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2616563.png)